molecular formula C6H11NO2 B3318484 (E)-methyl 3-(dimethylamino)acrylate CAS No. 999-59-7

(E)-methyl 3-(dimethylamino)acrylate

Cat. No.: B3318484
CAS No.: 999-59-7
M. Wt: 129.16 g/mol
InChI Key: MVPDNJQLPITPIX-SNAWJCMRSA-N
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Description

(E)-methyl 3-(dimethylamino)acrylate is an organic compound with the molecular formula C7H13NO2. It is a derivative of acrylic acid and contains a dimethylamino group, which imparts unique chemical properties. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs.

Scientific Research Applications

(E)-methyl 3-(dimethylamino)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: The compound is utilized in the development of bioactive molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and dyestuffs

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 3-(N,N-dimethylamino)acrylate, indicates that it may cause an allergic skin reaction . It’s recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-methyl 3-(dimethylamino)acrylate can be synthesized through the transesterification of methyl acrylate with dimethylamine. The reaction is typically catalyzed by acid catalysts such as tin or titanium compounds. The reaction conditions include maintaining a temperature of around 77.5°C and using inhibitors like phenothiazine to prevent polymerization .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous distillation of the reaction mixture to remove by-products such as ethanol. The product is then purified by vacuum distillation and stabilized with 4-methoxyphenol (MEHQ) to prevent unwanted polymerization .

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(dimethylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(dimethylamino)acrylate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoethyl acrylate: Similar in structure but contains an ethyl group instead of a methyl group.

    Ethyl 3-(dimethylamino)acrylate: Contains an ethyl ester group instead of a methyl ester group.

Uniqueness

(E)-methyl 3-(dimethylamino)acrylate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .

Properties

IUPAC Name

methyl (E)-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPDNJQLPITPIX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20664-47-5
Record name methyl (2E)-3-(dimethylamino)prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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